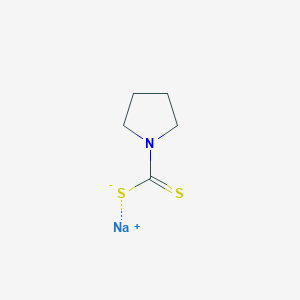
5-Bromothiophene-2-carbonitrile
Vue d'ensemble
Description
5-Bromothiophene-2-carbonitrile is a chemical compound with the molecular formula C₅H₂BrNS and a molecular weight of 188.0500 g/mol . It is also known by other names such as 2-Bromo-5-cyanothiophene and 5-Bromothiophene-2-car .
Molecular Structure Analysis
The molecular structure of 5-Bromothiophene-2-carbonitrile consists of a five-membered thiophene ring with a bromine atom and a carbonitrile group attached .Physical And Chemical Properties Analysis
5-Bromothiophene-2-carbonitrile has a density of 1.694 g/mL at 25 °C and a refractive index of 1.6190 . Its molecular weight is 188.045 Da .Applications De Recherche Scientifique
Synthesis of Thiophene Derivatives
5-Bromothiophene-2-carbonitrile is used in the synthesis of thiophene derivatives . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
Development of Organic Semiconductors
Thiophene-mediated molecules, including 5-Bromothiophene-2-carbonitrile, have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, including organic field-effect transistors (OFETs) .
Fabrication of Organic Light-Emitting Diodes (OLEDs)
5-Bromothiophene-2-carbonitrile is used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in the production of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs .
Anti-Inflammatory Applications
Thiophene derivatives, including 5-Bromothiophene-2-carbonitrile, exhibit anti-inflammatory properties . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
Anticancer Applications
Thiophene derivatives also exhibit anticancer properties . The development of new anticancer drugs often involves the use of thiophene derivatives, including 5-Bromothiophene-2-carbonitrile .
Antimicrobial Applications
Thiophene derivatives are known for their antimicrobial properties . They are used in the development of new antimicrobial agents to combat various bacterial and fungal infections .
Antihypertensive Applications
Thiophene derivatives are used in the development of antihypertensive drugs . These drugs are used to treat high blood pressure and reduce the risk of heart disease .
Anti-Atherosclerotic Applications
Thiophene derivatives, including 5-Bromothiophene-2-carbonitrile, have anti-atherosclerotic properties . They are used in the development of drugs to treat atherosclerosis, a disease in which plaque builds up inside the arteries .
Safety and Hazards
5-Bromothiophene-2-carbonitrile is classified as having acute toxicity, both orally and through skin contact, and may cause skin and eye irritation. It may also cause respiratory irritation if inhaled . Safety measures include avoiding breathing in dust, fume, gas, mist, vapors, or spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
5-bromothiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNS/c6-5-2-1-4(3-7)8-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVHCBNJWHPMCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393982 | |
| Record name | 5-Bromothiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromothiophene-2-carbonitrile | |
CAS RN |
2160-62-5 | |
| Record name | 5-Bromothiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromothiophene-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B1273463.png)








![2-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1273487.png)



